Flunixin

Description

Historical Context and Evolution of Flunixin Application in Animal Health

The introduction of this compound into veterinary practice marked a notable advancement in managing pain and inflammation in livestock and companion animals. Initially, this compound received FDA approval for use in horses, where it was recognized for its ability to address musculoskeletal disorders, visceral pain associated with colic, and pyrexia usda.govpetmd.commerck-animal-health-usa.com. Its utility expanded to cattle, where it was approved for the control of pyrexia linked to bovine respiratory disease (BRD), endotoxemia, and acute bovine mastitis norbrook.comnorbrook.comusda.govmerck-animal-health-usa.com.

The evolution of this compound's application has seen the development of various formulations and routes of administration to optimize its therapeutic benefits and ease of use. A significant development was the approval of transdermal this compound meglumine (B1676163) (e.g., Banamine® Transdermal) for pain control in food-producing animals, specifically for pyrexia due to acute mastitis and BRD, and pain from foot rot in cattle merck-animal-health-usa.comoup.commerck-animal-health.com. This innovative pour-on formulation allows for rapid absorption through the skin into the bloodstream, simplifying administration merck-animal-health.com. This compound has also been approved for veterinary use in animal husbandry in other regions, such as China since 2007 tandfonline.com.

Current Global Research Landscape on this compound

The current global research landscape on this compound is dynamic, focusing on its pharmacokinetics, pharmacodynamics, and potential applications in a broader range of species and conditions. Studies continue to explore its efficacy in mitigating pain and inflammation across various animal models.

Pharmacokinetic and Pharmacodynamic Research: Extensive research has been conducted to characterize the pharmacokinetic properties of this compound in different species following various routes of administration. For instance, studies have investigated this compound's disposition in cattle nih.govmerck-animal-health-usa.comtandfonline.comnih.govusda.gov, sheep nih.gov, camels nih.gov, llamas nih.gov, goats nih.govfrontiersin.orgoup.comfrontiersin.org, donkeys mdpi.com, and broiler chicks atlantis-press.com. These studies often analyze plasma concentrations and tissue depletion rates to understand drug behavior in the body atlantis-press.comfrontiersin.orgoup.commdpi.com.

For example, research in goats has shown that this compound concentrations in tissues decline rapidly, with the highest mean concentrations quantified in the kidney and liver tissues at 24 hours post-intravenous administration frontiersin.orgfrontiersin.org. Similarly, studies in donkeys comparing transdermal, oral, and intravenous administration have shown that this compound and its metabolite, 5-hydroxythis compound, are detectable in blood samples, with slower elimination observed after transdermal application compared to oral and intravenous routes mdpi.comresearchgate.net.

Comparative Pharmacodynamic Effects: Research also delves into comparing this compound's anti-inflammatory effects with other NSAIDs. A study comparing this compound meglumine and meloxicam (B1676189) on the smooth muscle motility of the gastrointestinal tract in cattle found that this compound meglumine exhibited a greater inhibitory effect on smooth muscle activity than meloxicam in various gastrointestinal tissues nih.govresearchgate.net.

Table 1: Comparative Inhibitory Effects of this compound Meglumine vs. Meloxicam on Bovine GI Smooth Muscle Activity (In Vitro) researchgate.net

| Tissue Type | This compound Meglumine vs. Meloxicam (Inhibitory Factor - AUC) | This compound Meglumine vs. Meloxicam (Inhibitory Factor - Beats Per Minute) |

| Abomasum | 8.57 times greater | 7.22 times greater |

| Ileum | 4.28 times greater | 3.88 times greater |

| Proximal Loop | 12.44 times greater | 7.03 times greater |

| Centripetal Gyri | 3.93 times greater | 3.35 times greater |

New Applications and Formulations: Ongoing research explores novel applications, such as the use of this compound for pain mitigation following castration in piglets and goats oup.comfrontiersin.orgfrontiersin.org. Studies have evaluated the efficacy of transdermal this compound in mitigating castration pain in piglets, demonstrating decreased average total pain scores in treated groups frontiersin.org. The development of physiologically based pharmacokinetic (PBPK) models for this compound in cattle and swine following dermal exposure is also a significant area of research, aiming to predict drug disposition and optimize therapeutic regimens oup.comnih.gov.

Significance of this compound Research in Advancing Veterinary Pharmacology

Research into this compound holds substantial significance for advancing veterinary pharmacology. By elucidating its precise mechanisms of action, pharmacokinetic profiles in diverse species, and interactions with other physiological processes, studies contribute to a deeper understanding of NSAID pharmacology in animals nih.govatlantis-press.comnih.gov.

The detailed research findings on this compound's efficacy in various inflammatory conditions, such as endotoxemia, mastitis, and musculoskeletal disorders, inform evidence-based veterinary practices norbrook.comnorbrook.comnih.govmdpi.com. Furthermore, studies on its pharmacokinetics across different species and administration routes are crucial for optimizing drug delivery and ensuring effective therapeutic outcomes nih.govfrontiersin.orgoup.commdpi.com. The development of advanced modeling techniques, such as PBPK models, represents a leap forward in predicting drug behavior and refining treatment strategies, especially for extra-label drug use, ensuring both animal welfare and food safety oup.comnih.gov. This ongoing scientific inquiry solidifies this compound's role as a cornerstone in veterinary pain and inflammation management and continues to drive innovation in animal health.

Structure

2D Structure

3D Structure

Propriétés

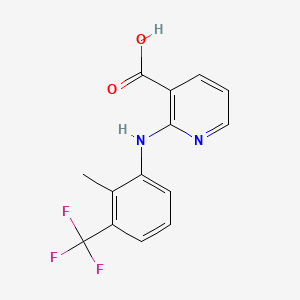

IUPAC Name |

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048565 | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38677-85-9 | |

| Record name | Flunixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Flunixin

Cyclooxygenase (COX) Isoform Inhibition

The principal mechanism through which flunixin exerts its anti-inflammatory effects is by inhibiting cyclooxygenase enzymes, which are vital for the synthesis of eicosanoids. noahcompendium.co.uknih.govncats.iousda.gov

This compound is classified as a non-selective cyclooxygenase inhibitor. noahcompendium.co.ukdvm360.commdpi.comnih.gov This characteristic implies that it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. dvm360.commdpi.comresearchgate.netavma.org This non-selective inhibition is a defining feature of many traditional NSAIDs. dvm360.commdpi.com

Despite its classification as non-selective, this compound can demonstrate differential inhibition of COX-1 and COX-2, with variations observed depending on the species and concentration. For instance, in equine whole blood, this compound meglumine (B1676163) has reported IC50 values of 0.55 µM for COX-1 and 3.24 µM for COX-2, indicating a higher potency towards COX-1. medchemexpress.com Further research in equine whole blood reported an in vitro IC50 COX-1:COX-2 ratio of 0.336 and an IC80 COX-1:COX-2 ratio of 0.436 for this compound meglumine, suggesting a preferential inhibition of COX-1. researchgate.net

Table 1: this compound Meglumine's In Vitro COX Inhibition in Equine Whole Blood

| Parameter | COX-1 (µM) | COX-2 (µM) | COX-1:COX-2 Ratio | Source |

| IC50 | 0.55 | 3.24 | 0.17 | medchemexpress.com |

| IC50 | - | - | 0.336 | researchgate.net |

| IC80 | - | - | 0.436 | researchgate.net |

Note: IC50 represents the half-maximal inhibitory concentration, and IC80 represents the concentration causing 80% inhibition.

The inhibition of COX enzymes by this compound directly affects the synthesis of eicosanoids, particularly prostaglandins (B1171923). noahcompendium.co.uknih.govncats.iousda.goveuropa.eu Cyclooxygenase enzymes are responsible for converting arachidonic acid into cyclic endoperoxides, which serve as precursors to various prostaglandins. noahcompendium.co.uknih.goveuropa.eu By inhibiting this cascade, this compound reduces the formation of prostaglandins, including prostaglandin (B15479496) E2 (PGE2) and prostaglandin F2α (PGF2α). noahcompendium.co.ukresearchgate.neteuropa.euavma.orgnih.gov For example, this compound's antipyretic effect is partly due to its inhibition of PGE2 synthesis in the hypothalamus. noahcompendium.co.ukeuropa.eu Studies in pigs have demonstrated a rapid decrease in the prostaglandin metabolite 15-ketodihydro-PGF2α in peripheral circulation following this compound administration, indicating its potent inhibitory effect on prostaglandin synthesis. nih.gov Similarly, in cows, this compound meglumine led to a rapid reduction in basal levels of the primary circulating PGF2α metabolite, 15-ketodihydro-PGF2α, with effects persisting for approximately 6 hours. nih.gov

In addition to prostaglandins, this compound's inhibition of the arachidonic acid cascade also extends to the production of thromboxanes. noahcompendium.co.ukncats.ioeuropa.eu Thromboxane (B8750289) A2 (TXA2) is a potent platelet pro-aggregator and vasoconstrictor, primarily synthesized through the COX-1 pathway. wikipedia.orgwikipedia.orgnih.gov this compound inhibits the production of thromboxane, specifically thromboxane B2 (TXB2), which is an inactive metabolite of TXA2 and commonly used as a marker for TXA2 synthesis. noahcompendium.co.ukncats.ioeuropa.euwikipedia.orgbioone.orgavma.org Research in foals showed that this compound meglumine significantly suppressed TXB2 production for 12 hours post-administration. avma.orgnih.gov Correspondingly, in mares, this compound administration resulted in a significant suppression of serum TXB2 production for 12 hours. avma.org

Table 2: Duration of Thromboxane B2 Suppression by this compound Meglumine

| Species | Duration of Suppression | Source |

| Foals | 12 hours | avma.orgnih.gov |

| Mares | 12 hours | avma.org |

| Ducks | ~12 hours | bioone.org |

Pharmacokinetic Investigations of Flunixin Across Species

Absorption Dynamics

The absorption of flunixin into the systemic circulation is highly dependent on the route of administration, with intravenous, intramuscular, oral, and transdermal methods each presenting unique pharmacokinetic profiles. These differences influence the onset and duration of the drug's therapeutic effects.

Intravenous Administration Pharmacokinetics

Intravenous (IV) administration delivers this compound directly into the bloodstream, resulting in immediate and complete bioavailability. Following IV injection, plasma concentrations of this compound typically exhibit a rapid initial decline, representing the distribution phase, followed by a slower elimination phase.

Pharmacokinetic parameters following IV administration of this compound have been characterized in a multitude of species. In dairy goats administered 2.2 mg/kg, the median elimination half-life (t½) was found to be 3.6 hours, with a volume of distribution at steady state (Vdss) of 0.35 L/kg and a clearance (CL) of 110 mL/h/kg semanticscholar.orgdrugbank.com. Pre-weaned piglets receiving a 2.2 mg/kg IV dose showed a mean elimination half-life of 7.06 hours fda.gov.

Studies in mature swine at a similar dose of 2.21 mg/kg reported a mean elimination half-life of 6.29 hours nih.gov. In sheep, after a 1.0 mg/kg IV dose, the elimination half-life was 229 minutes (approximately 3.8 hours), and at a 2.0 mg/kg dose, it was 205 minutes (approximately 3.4 hours) nih.gov. Research in mature heifers has indicated a biphasic decline in plasma concentrations, with a rapid distribution phase (harmonic mean t½α of 0.16 hours) and a more prolonged elimination phase (harmonic mean t½β of 3.14 hours) usda.gov.

In horses, the pharmacokinetics of IV this compound have been shown to be dose-dependent. At a dose of 1.1 mg/kg, a two-compartment model best described its disposition with an elimination half-life of 1.5 hours. However, at a higher dose of 2.2 mg/kg, a three-compartment model was more appropriate, with a terminal elimination half-life of 6.00 hours fda.govnih.gov. Another study in horses reported a beta phase half-life of about 1.6 hours after a 1 mg/kg IV injection cabidigitallibrary.org. In black rhinoceroses, the IV half-life of this compound was reported to be 4.8 hours in one animal and 27.6 hours in another, with the latter potentially influenced by partial dose extravasation madbarn.com.

Pharmacokinetic Parameters of Intravenous this compound

| Species | Dose (mg/kg) | Elimination Half-Life (t½) | Volume of Distribution (Vd/Vdss) | Clearance (CL) | Source |

|---|---|---|---|---|---|

| Dairy Goats | 2.2 | 3.6 h (median) | 0.35 L/kg (Vdss) | 110 mL/h/kg | semanticscholar.orgdrugbank.com |

| Pre-wean Piglets | 2.2 | 7.06 h (mean) | - | - | fda.gov |

| Mature Swine | 2.21 | 6.29 h (mean) | - | - | nih.gov |

| Sheep | 1.0 | 229 min | - | 0.6 mL/kg/min | nih.gov |

| Sheep | 2.0 | 205 min | - | 0.7 mL/kg/min | nih.gov |

| Mature Heifers | - | 3.14 h (harmonic mean) | - | 2.51 mL/kg/min | usda.gov |

| Horses | 1.1 | 1.5 h | - | - | fda.govnih.gov |

| Horses | 2.2 | 6.00 h | - | - | fda.govnih.gov |

| Black Rhinoceros | 1.0 | 4.8 - 27.6 h | - | - | madbarn.com |

Intramuscular Administration Pharmacokinetics

Intramuscular (IM) administration of this compound generally results in rapid and efficient absorption, although bioavailability can vary between species.

In dairy goats, a 2.2 mg/kg IM dose resulted in a median elimination half-life of 3.4 hours and a bioavailability of 79% semanticscholar.orgdrugbank.com. Pre-weaned piglets administered the same dose showed a mean elimination half-life of 9.12 hours, a mean peak plasma concentration (Cmax) of 6,543 µg/L, a time to peak concentration (Tmax) of 30 minutes, and a bioavailability of over 99% fda.gov. In mature swine, a 2.21 mg/kg IM dose led to a mean elimination half-life of 7.49 hours, a Cmax of 3748 ng/mL, a Tmax of 0.61 hours, and a bioavailability of 76% drugbank.com.

Sheep receiving a 1.1 mg/kg IM dose had a mean Cmax of ≥5.9 µg/mL and a relative bioavailability of 70% nih.gov. Studies in calves have also demonstrated rapid absorption following IM injection, with a peak plasma concentration of 1.27 µg/mL reached at 0.49 hours researchgate.net.

Pharmacokinetic Parameters of Intramuscular this compound

| Species | Dose (mg/kg) | Elimination Half-Life (t½) | Cmax | Tmax | Bioavailability (F) | Source |

|---|---|---|---|---|---|---|

| Dairy Goats | 2.2 | 3.4 h (median) | - | - | 79% | semanticscholar.orgdrugbank.com |

| Pre-wean Piglets | 2.2 | 9.12 h (mean) | 6,543 µg/L | 30 min | >99% | fda.gov |

| Mature Swine | 2.21 | 7.49 h (mean) | 3748 ng/mL | 0.61 h | 76% | drugbank.com |

| Sheep | 1.1 | - | ≥5.9 µg/mL | - | 70% | nih.gov |

| Calves | 2.2 | - | 1.27 µg/mL | 0.49 h | - | researchgate.net |

Oral Administration Pharmacokinetics

Oral administration of this compound offers a convenient, non-invasive route of delivery. However, its absorption can be more variable compared to parenteral routes, and bioavailability may be influenced by factors such as the presence of food and the species' digestive physiology.

In dairy goats, oral administration of 2.2 mg/kg resulted in a median elimination half-life of 4.3 hours and a bioavailability of 58%. A notable finding in this species was the observation of a double-peak phenomenon in plasma concentrations, occurring at approximately 0.37 and 3.5 hours post-administration semanticscholar.orgdrugbank.com.

Pre-weaned piglets given a 3.3 mg/kg oral dose had a mean elimination half-life of 11.38 hours, a Cmax of 4,883 µg/L, a Tmax of 1 hour, and a high bioavailability of over 99% nih.govmadbarn.com. In contrast, mature swine receiving a 2.21 mg/kg oral dose showed a much lower bioavailability of 22%, with a mean elimination half-life of 7.08 hours, a Cmax of 946 ng/mL, and a Tmax of 1.00 hour fda.govnih.gov.

Horses administered an injectable formulation of this compound orally at 1.1 mg/kg demonstrated a mean bioavailability of 71.9%, with peak plasma concentrations observed between 45 and 60 minutes. The apparent elimination half-life after oral administration was 2.4 hours cabidigitallibrary.orgfrontiersin.org. In sheep that consumed this compound-supplemented feed at a dose of 4.0 mg/kg, the average time to reach maximum plasma concentration was 6.00 hours, with an average Cmax of 1.78 µg/mL and an average half-life of 7.95 hours nih.gov. Studies in black rhinoceroses have reported an oral bioavailability ranging from 52.1% to 94.2%, with an oral half-life of 3.9 to 14.9 hours drugbank.com.

Pharmacokinetic Parameters of Oral this compound

| Species | Dose (mg/kg) | Elimination Half-Life (t½) | Cmax | Tmax | Bioavailability (F) | Source |

|---|---|---|---|---|---|---|

| Dairy Goats | 2.2 | 4.3 h (median) | - | 0.37 and 3.5 h (double peak) | 58% | semanticscholar.orgdrugbank.com |

| Pre-wean Piglets | 3.3 | 11.38 h (mean) | 4,883 µg/L | 1 h | >99% | nih.govmadbarn.com |

| Mature Swine | 2.21 | 7.08 h (mean) | 946 ng/mL | 1.00 h | 22% | fda.govnih.gov |

| Horses | 1.1 | 2.4 h | - | 45-60 min | 71.9% | cabidigitallibrary.orgfrontiersin.org |

| Sheep | 4.0 (in feed) | 7.95 h | 1.78 µg/mL | 6.00 h | - | nih.gov |

| Black Rhinoceros | 1.0 | 3.9 - 14.9 h | 170.67–664.38 ng/mL | 1.05–10.78 h | 52.1–94.2% | drugbank.com |

Transdermal Administration Pharmacokinetics

Transdermal administration offers a needle-free method of delivering this compound. The absorption through the skin is generally slower, leading to a delayed onset of action but potentially a longer duration of effect.

In Holstein calves, a transdermal dose of 3.33 mg/kg resulted in a mean Cmax of 1.17 µg/mL at a Tmax of 2.14 hours, with a mean half-life of 6.42 hours and a bioavailability of 48% fda.gov. Studies in alpacas administered 3.3 mg/kg transdermally showed a mean Cmax of 106.4 ng/mL, a Tmax of 13.57 hours, an elimination half-life of 24.06 hours, and a mean bioavailability of 25.05% drugbank.com.

Research in donkeys using a 3.3 mg/kg transdermal dose found a mean Cmax of 161.46 ng/mL usda.gov. In goats, a 3.3 mg/kg transdermal application resulted in a mean Cmax of 1.09 µg/mL, a Tmax of 5.50 hours, and a harmonic mean half-life of 7.16 hours. Pre-weaned piglets receiving a 3.3 mg/kg transdermal dose exhibited a mean Cmax of 31.5 µg/L, a Tmax of 24 hours, and a mean elimination half-life of 38.89 hours, with a low bioavailability of 7.8% drugbank.com. In horses, a single 500 mg transdermal dose resulted in a mean Cmax of 515.6 ng/mL, a Tmax of 8.67 hours, and a terminal half-life of 22.4 hours cabidigitallibrary.org.

Pharmacokinetic Parameters of Transdermal this compound

| Species | Dose | Elimination Half-Life (t½) | Cmax | Tmax | Bioavailability (F) | Source |

|---|---|---|---|---|---|---|

| Holstein Calves | 3.33 mg/kg | 6.42 h | 1.17 µg/mL | 2.14 h | 48% | fda.gov |

| Alpacas | 3.3 mg/kg | 24.06 h | 106.4 ng/mL | 13.57 h | 25.05% | drugbank.com |

| Donkeys | 3.3 mg/kg | - | 161.46 ng/mL | - | - | usda.gov |

| Goats | 3.3 mg/kg | 7.16 h (harmonic mean) | 1.09 µg/mL | 5.50 h | - | - |

| Pre-wean Piglets | 3.3 mg/kg | 38.89 h (mean) | 31.5 µg/L | 24 h | 7.8% | drugbank.com |

| Horses | 500 mg (single dose) | 22.4 h | 515.6 ng/mL | 8.67 h | - | cabidigitallibrary.org |

Dose-Dependent and Dose-Independent Absorption Profiles

The relationship between the administered dose of this compound and its resulting plasma concentrations can be either linear (dose-independent) or non-linear (dose-dependent). In a dose-independent profile, pharmacokinetic parameters such as clearance and volume of distribution remain constant as the dose changes, and the area under the plasma concentration-time curve (AUC) is directly proportional to the dose.

In Angora rabbits, the pharmacokinetics of this compound were found to be dose-independent in the range of 1.1 to 2.2 mg/kg semanticscholar.org. Similarly, dose proportionality for transdermal this compound has been confirmed in cattle between doses of 2.5 and 16.5 mg/kg body weight fda.gov.

Conversely, in horses, the pharmacokinetics of intravenously administered this compound appear to be dose-dependent. A 1.1 mg/kg dose was best described by a two-compartment model, while a 2.2 mg/kg dose required a three-compartment model for accurate description, indicating that the disposition of the drug changes with the dose madbarn.com.

Distribution Characteristics

The distribution of this compound throughout the body is a key determinant of its efficacy. The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent to which a drug distributes into the tissues. A small Vd suggests that the drug is largely confined to the plasma, while a larger Vd indicates more extensive tissue distribution.

In dairy goats, the volume of distribution at steady state (Vdss) after intravenous administration was 0.35 L/kg nih.gov. In heifers, the Vd was reported to be 1050 ml/kg (1.05 L/kg) drugbank.com. Studies in veal calves have shown a mean volume of distribution at steady state of 0.634 L/kg, indicating good distribution throughout the body avma.org.

This compound is highly bound to plasma proteins, which can limit its distribution into certain tissues. However, it is known to persist in inflammatory exudates at concentrations higher than in plasma, which contributes to its prolonged anti-inflammatory effects at the site of injury. In veal calves, detectable concentrations of this compound were found in both liver and muscle for at least 5 days after the last of three daily intravenous injections avma.org.

Volume of Distribution

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to the concentration of the drug in the plasma. A low Vd suggests that the drug is largely confined to the vascular space, while a high Vd indicates extensive distribution into tissues.

In dogs, after intravenous (IV) administration, the volume of distribution at steady state (Vss) has been reported to be 0.18 L/kg, with the volume of the central compartment being 0.079 L/kg nih.gov. Another study in dogs reported a volume of distribution (area) of 0.35 L/kg nih.gov. In calves, a significantly larger volume of distribution of 2.11 ± 0.37 L/kg has been observed, suggesting more extensive tissue distribution in this species avma.org.

Studies in pre-wean piglets showed a volume of distribution for the central compartment at 1.35 L and for the peripheral compartment at 1.18 L frontiersin.org. In mature swine, the volume of distribution (Vz) following IV administration was found to be 0.914 L/kg nih.gov.

In dairy goats, the volume of distribution at steady state (Vdss) was determined to be 0.35 L/kg following IV administration nih.gov.

Interactive Data Table: Volume of Distribution of this compound

| Species | Administration Route | Vd Parameter | Value (L/kg) |

|---|---|---|---|

| Dog | IV | Vss | 0.18 |

| Dog | IV | Vd (area) | 0.35 |

| Calf | IV | Vd | 2.11 ± 0.37 |

| Pre-wean Piglet | IV | V (central) | 1.35 L (total) |

| Pre-wean Piglet | IV | V (peripheral) | 1.18 L (total) |

| Mature Swine | IV | Vz | 0.914 |

| Dairy Goat | IV | Vdss | 0.35 |

Protein Binding Dynamics

The extent of plasma protein binding significantly influences the distribution and availability of a drug to its target sites. This compound is characterized by a high degree of plasma protein binding across multiple species. This high binding affinity can contribute to its relatively low volume of distribution, as the drug is retained within the bloodstream.

In dogs, this compound is approximately 92.2% bound to serum proteins nih.gov. Similarly, high protein binding has been observed in horses (86.9%) and goats (84.8%) nih.gov. One source indicates that this compound meglumine (B1676163) has approximately 99% plasma protein binding frontiersin.org. This high level of protein binding is a critical factor in the drug's pharmacokinetic profile.

Interactive Data Table: Plasma Protein Binding of this compound

| Species | Percentage of Protein Binding |

|---|---|

| Dog | 92.2% |

| Horse | 86.9% |

| Goat | 84.8% |

| General | ~99% |

Tissue Distribution and Accumulation

Following administration, this compound distributes to various tissues. The concentration and persistence of the drug in these tissues are important for both its therapeutic effect and residue considerations in food-producing animals.

In cattle, studies have shown that this compound residues can be widely distributed throughout the musculature researchgate.net. A physiologically based pharmacokinetic (PBPK) model for cattle predicted plasma, liver, and milk concentrations of this compound following various administration routes nih.gov.

In goats, after intravenous administration, the highest mean concentrations of this compound were found in the kidney (0.137 ± 0.062 μg/g) and liver (0.077 ± 0.029 μg/g) at 24 hours post-administration. The tissue elimination half-lives were longest in the muscle (55.81 h), followed by fat (36.15 h), liver (14.34 h), and kidney (13.65 h) nih.gov.

In pigs, detectable concentrations of this compound have been found in the liver even after urine samples were negative nih.gov. Following intramuscular administration, this compound was detected in liver samples from six out of seven pigs at necropsy, with concentrations ranging from 0.0001 to 0.0012 µg/g nih.govresearchgate.net. Only one kidney sample tested positive nih.gov.

In tilapia, following intramuscular injection, this compound peak concentrations in tissue were higher and detectable for a longer period than meloxicam (B1676189). However, tissue concentrations of both drugs were undetectable by 9 hours post-administration mdpi.com.

Modeling of Drug Distribution Compartments (e.g., Central, Shallow, Deep Peripheral)

Pharmacokinetic modeling is used to describe the distribution and elimination of drugs in the body. For this compound, multi-compartment models are often necessary to accurately represent its pharmacokinetic behavior.

In dogs, plasma data for this compound after IV administration best fit a two-compartment model nih.gov. A study in pre-wean piglets also utilized a two-compartment pharmacokinetic model with first-order elimination to describe the disposition of this compound meglumine frontiersin.org.

In horses, the disposition of this compound administered intravenously was described by a two-compartment model at a lower dose and a three-compartment model at a higher dose madbarn.com. This suggests dose-dependent distribution kinetics.

Pharmacokinetic/pharmacodynamic modeling in calves has suggested the existence of three distribution compartments that correlate with different sites of action: a central compartment, a shallow peripheral compartment, and a deep peripheral compartment avma.org.

Elimination Processes

The elimination of this compound from the body is a critical aspect of its pharmacokinetics, influencing the duration of its effects and the withdrawal times required for food-producing animals. Elimination is primarily achieved through metabolism and excretion.

Elimination Half-Life across Species and Administration Routes

The elimination half-life (t½) is the time required for the concentration of the drug in the plasma to decrease by half. This parameter varies considerably among species and can be influenced by the route of administration.

Dogs: The elimination half-life after IV administration is approximately 3.7 hours nih.gov.

Calves: A long elimination half-life of 6.87 ± 0.49 hours has been reported after IV administration avma.org. In Holstein calves, the mean half-life was 4.99 hours for the intravenous route and 6.42 hours for topical administration nih.gov.

Pre-wean Piglets: The mean elimination half-lives were estimated at 7.06, 9.12, 11.38, and 38.89 hours for IV, intramuscular (IM), oral (PO), and transdermal (TD) routes, respectively frontiersin.org.

Mature Swine: The elimination half-life for IV, IM, and PO administration was 6.29 hours, 7.49 hours, and 7.08 hours, respectively nih.gov. Another study in pigs reported a mean apparent elimination half-life in plasma of 5.00 ± 1.89 hours after IM injection nih.govresearchgate.net.

Goats: In dairy goats, the elimination half-lives were 3.6, 3.4, and 4.3 hours for IV, IM, and PO administration, respectively nih.gov.

Horses: Following a single IV administration, the plasma half-life was determined to be 1.6 hours europa.eu. Another study reported alpha and beta half-lives of 0.61 and 1.5 hours, respectively, for IV administration of a lower dose, and alpha, beta, and lambda half-lives of 0.16, 1.52, and 6.00 hours for a higher IV dose madbarn.com.

Black Rhinoceros: The oral this compound meglumine half-life ranged from 3.88 to 14.85 hours, while the IV half-life was reported as 27.6 hours in one animal and 4.8 hours in another rhinoresourcecenter.comnih.gov.

Tilapia: After intramuscular administration, the terminal half-life was 7.34 hours mdpi.com.

Interactive Data Table: Elimination Half-Life of this compound (hours)

| Species | IV | IM | Oral | Transdermal |

|---|---|---|---|---|

| Dog | 3.7 | - | - | - |

| Calf | 6.87 ± 0.49 | - | - | 6.42 |

| Pre-wean Piglet | 7.06 | 9.12 | 11.38 | 38.89 |

| Mature Swine | 6.29 | 7.49 | 7.08 | - |

| Goat | 3.6 | 3.4 | 4.3 | - |

| Horse | 1.5 - 6.0 | - | - | - |

| Black Rhinoceros | 4.8 - 27.6 | - | 3.88 - 14.85 | - |

| Tilapia | - | 7.34 | - | - |

Clearance Mechanisms and Rates

Clearance (CL) refers to the volume of plasma cleared of a drug per unit of time and is a measure of the body's efficiency in eliminating the drug. Elimination occurs through both metabolism (primarily in the liver) and excretion (mainly via the kidneys and bile).

In dogs, the total body clearance after IV administration was 0.064 L/hr/kg nih.gov. In calves, the body clearance was reported as 0.20 ± 0.03 L/kg/h avma.org.

For pre-wean piglets, a study identified two metabolizer groups, with the fast metabolizer group having a clearance of 11.5 L/min and the slow metabolizer group having a lower clearance of 4.7 L/min frontiersin.org. In mature swine, the geometric mean clearance was 1.68 ml/min/kg for IV administration nih.gov. Another study in pigs reported a renal clearance of 4.72 ± 2.98 mL/h/kg nih.govresearchgate.net.

In dairy goats, the clearance was 110 mL/h/kg following IV administration nih.gov.

In tilapia, the clearance after intramuscular administration was 87.09 mL/h/kg mdpi.com.

The elimination of this compound involves both renal and fecal excretion. In calves, following intramuscular administration, 31% and 43% of the radioactivity from radiolabeled this compound was recovered in the urine and feces, respectively europa.eu. Parent compound accounted for approximately 8% and 21% of the administered dose excreted in urine and feces, respectively europa.eu. In horses, cumulative urinary recovery was around 61-63% of the administered dose madbarn.com.

Interactive Data Table: Clearance of this compound

| Species | Administration Route | Clearance Rate |

|---|---|---|

| Dog | IV | 0.064 L/hr/kg |

| Calf | IV | 0.20 ± 0.03 L/kg/h |

| Pre-wean Piglet | IV | 4.7 - 11.5 L/min (total) |

| Mature Swine | IV | 1.68 ml/min/kg |

| Pig | IM | 4.72 ± 2.98 mL/h/kg (renal) |

| Dairy Goat | IV | 110 mL/h/kg |

| Tilapia | IM | 87.09 mL/h/kg |

Biliary and Renal Excretion Pathways

The elimination of this compound from the body occurs through both biliary and renal pathways, with the predominant route varying between species. In horses, after intravenous and oral administration, the cumulative urinary recovery was found to be 61.0% and 63.3%, respectively, over a 12-hour period. researchgate.net This suggests that a significant portion of the drug is excreted via the kidneys in this species. researchgate.net

Studies involving radiolabeled this compound (¹⁴C-flunixin) have provided more detailed insights into the excretion balance. In calves that received intramuscular injections, approximately 31% of the radioactivity was recovered in the urine and 43% in the feces. europa.eu In contrast, piglets excreted a mean of 72% of the administered radioactivity in urine and 18% in feces over 16 days. europa.eu These findings highlight a notable species-dependent difference in the primary excretion route, with renal excretion being more dominant in piglets and a more balanced excretion between urine and feces observed in calves.

In pigs, the renal clearance of this compound has been measured at 4.72 ± 2.98 mL/h/kg, with urine concentrations peaking between 4 and 8 hours after intramuscular injection. nih.gov Interestingly, the peak concentrations of this compound in urine were higher than the maximum levels observed in plasma. nih.gov

Table 1: Comparative Excretion of this compound in Different Species

| Species | Administration Route | Urine Excretion | Fecal Excretion | Source |

|---|---|---|---|---|

| Calves | Intramuscular | ~31% | ~43% | europa.eu |

| Piglets | Intramuscular | ~72% | ~18% | europa.eu |

| Horses | Intravenous | ~75.5% (accounted for) | Not specified | researchgate.net |

| Horses | Oral | ~77.5% (accounted for) | Not specified | researchgate.net |

Metabolite Formation and Excretion (e.g., 5-Hydroxythis compound)

In lactating dairy cattle, 5-hydroxythis compound is a key component found in milk following this compound administration. europa.eunih.gov Studies analyzing milk samples have shown that after the last dose, 5-hydroxythis compound can be the dominant fraction present, particularly at the 12-hour time point. europa.eu The ratio of 5-hydroxythis compound to total radioactive residues in milk was 0.46 at 12 hours, decreasing to 0.17 at 24 hours and then increasing slightly to 0.22 at 36 hours. europa.eu The concentration of 5-hydroxythis compound in milk is influenced by the route of administration and the cow's rate of milk production. nih.gov Measurable concentrations of this metabolite were found in milk from some cows at 48 hours post-injection via intramuscular or subcutaneous routes, but not in cows that received intravenous injections. nih.gov

The excretion of this compound and its metabolites is substantial, with some reports indicating that approximately 90% of the drug is excreted in the urine. nih.gov In addition to the parent compound, a glusulase-hydrolysable conjugate of this compound has been identified in urine, accounting for a significant percentage of the administered dose. europa.eu

Table 2: Ratio of 5-Hydroxythis compound and Parent this compound to Total Residues in Bovine Milk

| Time Point (Post Last Dose) | Ratio of 5-Hydroxythis compound to Total Residues | Ratio of Parent this compound to Total Residues | Source |

|---|---|---|---|

| 12 hours | 0.46 | 0.18 | europa.eu |

| 24 hours | 0.17 | 0.20 | europa.eu |

| 36 hours | 0.22 | 0.22 | europa.eu |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. For this compound, PBPK models have been developed for species such as cattle and swine to predict drug concentrations in plasma, tissues, and milk. nih.govresearchgate.netnih.gov These models serve as a scientifically based tool to estimate tissue residues and predict appropriate withdrawal intervals, which is particularly important for food-producing animals. nih.govoup.com

The development of these models involves integrating physiological parameters (like organ weights and blood flows), which are often sourced from existing literature, with drug-specific data. nih.govresearchgate.net A key feature of this compound PBPK models is the inclusion of blood flow-limited distribution to tissues and elimination processes in the liver and kidney. nih.gov Some models also incorporate enterohepatic recirculation, where the parent drug is regenerated from conjugated metabolites in the liver. nih.gov

PBPK models for this compound have been designed to be user-friendly and interactive, allowing for the simulation of various therapeutic regimens and administration routes, including intravenous, intramuscular, subcutaneous, oral, and even transdermal exposures. researchgate.netnih.govoup.com These models have highlighted that factors such as age and disease state can significantly influence drug clearance, suggesting that variability in these physiological factors needs to be considered when establishing withdrawal times. nih.govtandfonline.com

Influence of Physiological Factors on Pharmacokinetics

The age of an animal can significantly alter the pharmacokinetic profile of this compound. Studies in both Holstein calves and Thoroughbred horses have demonstrated age-dependent differences in how the drug is processed and eliminated. avma.orgnih.govnih.govmadbarn.com

In Holstein calves, a comparison between 2-month-old and 8-month-old animals revealed that the plasma clearance of intravenously administered this compound was slower in the younger calves. avma.org This resulted in a greater area under the curve (AUC), a longer elimination half-life (t₁/₂), and a longer mean residence time (MRT) in the 2-month-old calves compared to their 8-month-old counterparts. avma.orgnih.gov

A similar correlation between age and this compound disposition has been observed in Thoroughbreds. nih.govmadbarn.com When comparing horses aged 5 years or younger to those aged 9 years or older, the older horses exhibited a significantly lower total body clearance and elimination rate constant, and consequently, a significantly longer half-life. nih.govmadbarn.com These findings indicate that older horses eliminate this compound more slowly than younger ones. nih.gov

Table 3: Age-Related Differences in this compound Pharmacokinetic Parameters (IV Administration)

| Species | Age Group | Clearance | Elimination Half-Life (t₁/₂) | Area Under the Curve (AUC) | Source |

|---|---|---|---|---|---|

| Holstein Calves | 2 Months | Slower | Greater | Greater | avma.orgnih.gov |

| Holstein Calves | 8 Months | Higher | Lower | Lower | avma.orgnih.gov |

| Thoroughbred Horses | ≤ 5 years | Greater | Shorter | Not specified | nih.govmadbarn.com |

| Thoroughbred Horses | ≥ 9 years | Lower | Longer | Not specified | nih.govmadbarn.com |

The pharmacokinetics of this compound show considerable variation across different animal species. Parameters such as elimination half-life, clearance, and volume of distribution are often species-dependent.

In ruminants like dairy goats, the elimination half-life following intravenous administration is approximately 3.6 hours, with a clearance of 110 mL/h/kg and a volume of distribution at steady state of 0.35 L/kg. nih.gov These values are reported to be comparable to those in other ruminants such as cattle and sheep. nih.gov In lactating Holstein cows, the terminal half-life after IV injection was 3.42 hours. nih.gov

Horses appear to eliminate this compound more rapidly than ruminants, with reported elimination half-lives around 1.5 hours. researchgate.net However, a study comparing miniature horses and quarter horses found no significant differences in total body clearance or other key pharmacokinetic parameters, suggesting dosage adjustments based on breed size may not be necessary within this species. madbarn.com

Studies in rhinoceroses have revealed further differences. The oral administration of this compound in black rhinoceroses resulted in a half-life ranging from 3.88 to 14.85 hours. uu.nlnih.govrhinoresourcecenter.com This is considerably longer than what is observed in horses. researchgate.net Furthermore, the maximum plasma concentration (Cmax) of this compound was found to be lower in black rhinoceroses compared to white rhinoceroses. uu.nlnih.govrhinoresourcecenter.com

Table 4: Comparison of this compound Pharmacokinetic Parameters Across Species (IV Administration)

| Species | Elimination Half-Life (t₁/₂) | Clearance (CL) | Volume of Distribution (Vdss) | Source |

|---|---|---|---|---|

| Dairy Goats | 3.6 h | 110 mL/h/kg | 0.35 L/kg | nih.gov |

| Holstein Cows | 3.42 h | Not specified | Not specified | nih.gov |

| Horses | 1.5 h (beta phase) | Not specified | Not specified | researchgate.net |

| Pigs | 5.00 h | Not specified | Not specified | nih.gov |

The presence of disease, particularly conditions like endotoxemia or organ failure, can significantly alter the pharmacokinetics of this compound. In endotoxemic rabbits, the total plasma clearance of this compound was significantly lower (0.43 L/(h·kg)) compared to healthy animals. researchgate.net This reduced clearance led to a significantly longer elimination half-life (1.90 h) and a higher area under the curve (AUC). researchgate.net Similar findings have been noted in other studies involving endotoxemic rabbits, where the terminal half-life and mean residence time were increased while total body clearance decreased. tubitak.gov.trresearchgate.net

The impact of organ dysfunction on this compound's pharmacokinetic profile has been investigated in rats with induced acute hepatic and renal failure. nih.gov Both conditions resulted in a significantly increased AUC, a prolonged elimination half-life, and reduced total body clearance when compared to control groups. nih.gov These results indicate that both the liver and the kidneys are crucial for the elimination of this compound, and impairment of either organ can lead to a reduced rate of drug removal. nih.gov

In heifers with experimentally induced endotoxemia, pretreatment with this compound was shown to abrogate the typical increases in rectal temperature and prostaglandin (B15479496) F2 alpha metabolite concentrations, demonstrating its pharmacodynamic effect during a disease state. nih.gov

Table 5: Effect of Endotoxemia on this compound Pharmacokinetics in Rabbits

| Condition | Total Plasma Clearance | Elimination Half-Life (t₁/₂) | Area Under the Curve (AUC) | Source |

|---|---|---|---|---|

| Healthy | Significantly Higher | Shorter | Lower | researchgate.net |

| Endotoxemic | Significantly Lower | 1.90 h (Significantly Higher) | Significantly Higher | researchgate.net |

Pharmacodynamic Investigations of Flunixin and Its Therapeutic Efficacy

Anti-inflammatory Efficacy in Disease Models

Surgical Pain Mitigation

Studies have investigated the efficacy of flunixin in mitigating pain following surgical procedures in various animal species. For instance, research in goat kids undergoing surgical castration demonstrated that this compound meglumine (B1676163) was superior to meloxicam (B1676189) in preventing increased postoperative pain sensitivity. nih.gov Goats treated with this compound meglumine did not show increased pain sensitivity after surgery, while those receiving meloxicam exhibited pain soon after the procedure and showed higher sensitivity for up to 72 hours post-surgery compared to the this compound group. nih.gov Another study evaluating transdermal this compound meglumine for pain mitigation after castration in goats indicated that a single dose might not be sufficient to reduce physiological indicators of pain, although it may help mitigate pain as suggested by increased dry matter intake. oup.com In horses, this compound has been compared to other NSAIDs for managing postoperative pain. nih.gov

Analgesic Efficacy

This compound demonstrates analgesic efficacy through its action on pain pathways, likely involving the inhibition of prostaglandin (B15479496) synthesis at peripheral inflamed tissues. ymaws.com

Pain Relief in Response to Mechanical and Chemical Stimulation

This compound's analgesic effects have been evaluated using models involving mechanical and chemical stimulation. In studies using the formalin test in chicks, this compound meglumine significantly increased the latency to lift the right foot and caused a significant decline in foot lifting frequency, indicating analgesic effects against chemical stimulation. ekb.eg In zebrafish larvae exposed to noxious chemicals like acetic acid, this compound was tested for its efficacy in reducing altered behavior associated with pain. wellbeingintlstudiesrepository.org Research in horses with mechanically induced lameness showed that lameness scores were significantly lower in horses treated with this compound meglumine compared to control groups. researchgate.net

Dose-Dependent Analgesic Effects

The analgesic effects of this compound have been shown to be dose-dependent in various studies. In chicks, the dose-dependent analgesic effect of this compound meglumine administered intraperitoneally and orally was observed, with effects starting within 15 minutes and lasting over 120 minutes. ekb.egekb.eg The peak analgesic effect was typically observed 30 minutes after treatment. ekb.egekb.eg While some pharmacokinetic-pharmacodynamic models predicted maximal analgesic effects at specific doses with dose-dependent increases in duration, clinical studies in horses with navicular syndrome showed similar efficacy between different doses, suggesting that maximal effect might be achieved at lower doses with duration being the dose-dependent factor. avma.org

Antipyretic Effects

This compound is recognized for its significant antipyretic properties. wikipedia.orgresearchgate.net Its ability to reduce fever has been demonstrated in various animal models. In cats, this compound meglumine administered prior to lipopolysaccharide (LPS) injection almost completely inhibited LPS-induced hyperthermia in both young and adult cats, showing similar antipyretic effects across age groups. vin.comnih.govjst.go.jp Studies in rabbits with fever induced by peptone also showed that this compound meglumine had obvious antipyretic effects. researchgate.net The antipyretic effect of higher dosages of this compound meglumine was significantly stronger compared to other analgesics in some studies. researchgate.net

Comparative Pharmacodynamic Studies with Other NSAIDs

Comparative studies have evaluated the pharmacodynamic profile and therapeutic efficacy of this compound against other NSAIDs. nih.govoup.comvin.commims.comoup.com These comparisons often highlight differences in potency, duration of action, and effects on specific physiological parameters.

Comparison with Meloxicam

Comparisons between this compound and meloxicam are frequently conducted due to their common use in veterinary medicine. oup.commims.comnih.gov In studies assessing pain mitigation following surgical castration in goat kids, this compound meglumine demonstrated superior efficacy in preventing increased postoperative pain sensitivity compared to meloxicam. nih.gov Goats treated with this compound meglumine maintained lower pain sensitivity for a longer duration post-surgery than those treated with meloxicam. nih.gov

Research comparing the inhibitory effects on smooth muscle motility of the gastrointestinal tract in cattle showed that this compound meglumine was more potent than meloxicam. researchgate.net Based on area-under-curve, beats-per-minute, and peak maximum values, this compound meglumine exhibited a greater inhibitory effect across different sections of the gastrointestinal tract compared to meloxicam. researchgate.net

In a study comparing their effects on prostaglandin E2 (PGE2) levels in calves undergoing dehorning, intravenous administration of this compound suppressed blood PGE2 synthesis for up to 12 hours, while oral administration of meloxicam had no significant effect on PGE2 blood concentration. unito.it This suggests a more pronounced effect of this compound on systemic prostaglandin synthesis in this context.

However, studies comparing this compound and meloxicam for lameness in sows using objective measures like pressure algometry and gait analysis have indicated that both drugs mitigated pain sensitivity, with sows treated with either this compound meglumine or meloxicam tolerating higher pressure thresholds and showing improved weight distribution compared to control groups. nih.govcambridge.org

The following table summarizes some comparative findings between this compound and Meloxicam:

| Study Focus | Species | This compound Outcome | Meloxicam Outcome | Reference |

| Surgical Pain (Castration) | Goats | Superior in preventing increased pain sensitivity | Exhibited pain sooner, higher sensitivity post-op | nih.gov |

| GI Smooth Muscle Inhibition | Cattle | More potent inhibitory effect | Less potent inhibitory effect | researchgate.net |

| PGE2 Synthesis Inhibition | Calves | Suppressed blood PGE2 for up to 12h (IV) | No significant effect on blood PGE2 (Oral) | unito.it |

| Lameness Pain Mitigation | Sows | Mitigated pain sensitivity | Mitigated pain sensitivity | nih.govcambridge.org |

| Mild Visceral Post-op Pain | Horses | Similar analgesic efficacy | Similar analgesic efficacy | nih.gov |

Comparison with Ketoprofen (B1673614)

Comparative studies have investigated the pharmacodynamic profiles of this compound and ketoprofen in various species. In horses, a comparative study using a tissue cage model of acute inflammation found that both this compound and ketoprofen inhibited bradykinin-induced swelling. This compound was a more potent inhibitor of exudate PGE2 compared to ketoprofen, with a lower EC50 value capes.gov.br. While both drugs significantly inhibited serum thromboxane (B8750289) B2 synthesis for up to 24 hours, no significant differences were observed between them in this regard capes.gov.brresearchgate.net. The duration of the anti-inflammatory effect also differed, with this compound showing a longer-lasting effect (significant up to 30 h) compared to ketoprofen (significant up to 12 h) in one study researchgate.net. Calculated Emax values for the inhibition of exudate PGE2 were higher for this compound than for ketoprofen in horses researchgate.net.

In neonatal piglets, a study comparing this compound and ketoprofen found that both drugs exhibited antinociceptive effects in a kaolin-induced inflammation model. This compound at 4.4 mg/kg showed a more relevant and long-lasting effect (34 hr) on the mechanical nociceptive threshold compared to lower doses nih.gov.

In dairy cows, ex vivo assays showed that both this compound meglumine and ketoprofen inhibited COX-1 and COX-2 isoforms, with a preference for COX-1. They showed similar anti-inflammatory effects in terms of inhibiting LPS-induced PGE2 and coagulation-induced TXB2 production, although this compound, but not ketoprofen, still showed significant inhibition of TXB2 production 25 hours after the last administration unito.it.

A study in mallard ducks indicated that both this compound and ketoprofen significantly suppressed plasma thromboxane B2 for approximately 12 hours compared to baseline bioone.org.

Comparison with Phenylbutazone (B1037)

This compound and phenylbutazone are both non-selective NSAIDs that inhibit COX-1 and COX-2 enzymes mdpi.com. Studies comparing their effects have been conducted in horses. In a tissue-cage model in sheep, this compound meglumine was found to be a more potent COX inhibitor than phenylbutazone and exhibited more selectivity for the inducible form of COX (COX-2) in vivo nih.gov. This compound meglumine significantly inhibited carrageenan-induced exudate PGE2 formation and serum TXB2 generation for up to 32 hours, while phenylbutazone produced only mild inhibition of exudate PGE2 and greater inhibition of serum TXB2 nih.gov.

Regarding duration of action, while phenylbutazone has a longer plasma half-life than this compound meglumine, studies suggest that this compound may maintain effectiveness for a similar or longer duration in inflammatory exudate avma.org. A single dose of this compound meglumine (1.1 mg/kg, IV) inhibited prostaglandin production in equine inflammatory exudate for 24 hours, similar to phenylbutazone (4.4 mg/kg, IV) avma.org. Plasma concentrations of NSAIDs in inflammatory exudate can exceed plasma concentrations, with this compound reaching higher concentrations in exudate than plasma within 6 hours, compared to 12 hours for phenylbutazone avma.org.

In terms of analgesic efficacy for lameness in horses, one study found no significant difference in postoperative pain scores between horses receiving intravenous phenylbutazone (4 mg/kg), this compound meglumine (1 mg/kg), or carprofen (B1668582) (0.7 mg/kg). However, horses receiving this compound meglumine had a longer interval before requiring additional analgesia compared to those receiving phenylbutazone nih.gov.

Comparison with Carprofen and Etodolac (B1671708)

Comparisons between this compound and carprofen or etodolac have also been explored. Carprofen is considered a more selective inhibitor of COX-2 compared to phenylbutazone and this compound meglumine nih.gov. In a study evaluating postoperative analgesia in horses, there was no significant difference in pain scores or the need for additional analgesia between horses receiving intravenous carprofen (0.7 mg/kg), this compound meglumine (1 mg/kg), or phenylbutazone (4 mg/kg) nih.gov. The time interval before additional analgesia was needed was comparable between horses receiving carprofen and those receiving this compound meglumine nih.gov.

An in vitro study using horse colon tissues found that this compound, carprofen, ketoprofen, and phenylbutazone dose-dependently inhibited contractions nih.gov. However, another in vitro study in equine jejunum reported that while this compound substantially reduced contractility, etodolac induced contractions, highlighting potential species- and tissue-specific NSAID responses nih.gov.

Selectivity and Impact on Gastrointestinal Smooth Muscle Activity

This compound is generally considered a non-selective inhibitor of cyclooxygenase, affecting both COX-1 and COX-2 enzymes sci-hub.semdpi.comfrontiersin.org. COX-1 is constitutively expressed and involved in maintaining physiological functions, including the production of prostaglandins (B1171923) that protect the gastrointestinal mucosa sci-hub.semdpi.comnih.gov. COX-2 is typically induced during inflammation sci-hub.semdpi.com.

Studies have investigated the impact of this compound on gastrointestinal smooth muscle activity. In isolated cattle gastrointestinal tissues (abomasum, ileum, proximal loop, and centripetal gyri of the ascending colon), this compound meglumine demonstrated a more potent inhibitory effect on smooth muscle contractions compared to meloxicam, a more COX-2 selective NSAID nih.govresearchgate.netresearchgate.net. This inhibitory effect was observed across different tissue types nih.govresearchgate.netresearchgate.net. For example, based on area under curve (AUC) values, this compound meglumine was significantly more effective than meloxicam in inhibiting contractions in the abomasum, ileum, proximal loop, and centripetal gyri tissues nih.govresearchgate.netresearchgate.net. Similar findings were reported based on beats per minute (BPM) and peak maximum (PMAX) values nih.govresearchgate.netresearchgate.net.

An in vitro study in equine jejunum showed that this compound substantially reduced contractility nih.gov. Another study in horse colon tissues indicated that this compound inhibited contractions dose-dependently nih.gov. These findings suggest that this compound can directly influence gastrointestinal smooth muscle activity, potentially contributing to its effects on conditions like colic nih.gov.

However, the inhibition of COX-1 by non-selective NSAIDs like this compound is associated with potential gastrointestinal adverse effects due to the reduction of protective prostaglandins sci-hub.semdpi.comnih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Relationships

PK/PD modeling is a valuable tool for understanding the relationship between drug concentration and its effects, providing insights into the time course and intensity of drug action capes.gov.br. Studies have applied PK/PD modeling to this compound to better characterize its effects.

Concentration-Effect Relationships (e.g., IC50 values for PGE2 and Thromboxane Inhibition)

Concentration-effect relationships, often expressed as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values, quantify the potency of a drug in inhibiting a specific biological target or producing a particular effect. For this compound, these values have been determined for its inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) synthesis.

In a tissue-cage model in sheep, this compound meglumine significantly inhibited carrageenan-induced exudate PGE2 formation with an IC50 of < 0.4 nM and serum TXB2 generation with an IC50 of 17 nM nih.gov. This indicates potent inhibition of both mediators.

In horses, this compound was a more potent inhibitor of exudate PGE2 than ketoprofen, with a lower EC50 (0.019 ± 0.010 μg/ml for this compound vs. 0.057 ± 0.009 μg/ml for ketoprofen) capes.gov.brresearchgate.net. For serum TXB2 inhibition in horses, the EC50 for this compound was lower than that for racemic ketoprofen, although the difference was not statistically significant in one study (0.035 ± 0.010 pg/ml for this compound vs. 0.061 ± 0.016 pg/ml for racemic ketoprofen) researchgate.net.

In vitro assays using human COX-1 microsomes have shown that this compound is a potent inhibitor of COX-1, with an IC50 value of 1 nM nih.gov.

In piglets, PK/PD modeling of this compound's effect on mechanical nociceptive threshold in a kaolin-induced inflammation model yielded median IC50 values of 6.78 mg/ml and 2.63 mg/ml at different dose levels nih.govresearchgate.net. The ED50 (effective dose 50%) in this model was reported as 6.6 mg/kg nih.govresearchgate.net.

These IC50 and EC50 values highlight the potency of this compound in inhibiting key inflammatory mediators, providing a quantitative basis for its pharmacodynamic effects.

Correlation between Plasma Concentrations and Clinical Efficacy

Establishing a direct correlation between plasma drug concentrations and clinical efficacy can be challenging for NSAIDs like this compound, partly due to their distribution to inflammatory sites wikipedia.orgavma.orgfrontiersin.org. While plasma concentrations reflect drug levels in the systemic circulation, the therapeutic effects often occur at the site of inflammation, where drug concentrations may differ significantly wikipedia.orgavma.orgfrontiersin.org.

Despite a relatively short plasma half-life (e.g., 1.6-2.5 hours in horses), the effects of this compound can persist for a longer duration (up to 30 hours), likely due to its accumulation at inflammatory foci wikipedia.org. Studies in horses have shown that concentrations of this compound in inflammatory exudate begin to exceed plasma concentrations within hours of administration avma.org.

Research using PK/PD modeling has attempted to link plasma concentrations to clinical effects. In horses, significant suppression of serum thromboxane B2 production was maintained for up to 24 hours after a single intravenous dose of 1.1 mg/kg this compound, with this effect diminishing when plasma concentrations decreased to 10-20 ng/mL researchgate.net. This suggests a potential threshold plasma concentration for maintaining a significant pharmacodynamic effect on thromboxane production researchgate.net.

However, some studies emphasize that measuring unbound drug concentrations at the tissue level (e.g., in interstitial fluid) may be more closely related to efficacy than total plasma concentrations, as only unbound drug is typically available to interact with targets frontiersin.org. Studies in piglets have shown that this compound persists longer in interstitial fluid than in plasma, and the time to peak concentration differs between plasma and interstitial fluid frontiersin.org. This highlights the complexity of correlating plasma concentrations directly with clinical outcomes, as tissue distribution and local concentrations play a significant role in the duration and intensity of the pharmacodynamic effect frontiersin.org.

While a precise universal correlation between plasma concentration and clinical efficacy for this compound across all conditions and species remains an area of ongoing research, PK/PD modeling and studies evaluating drug concentrations at the site of action provide valuable insights into the complex relationship between this compound exposure and its therapeutic effects.

Data Tables

| Comparison with Ketoprofen in Horses (Tissue Cage Model) | This compound (mean ± s.e.m) | Ketoprofen (mean ± s.e.m) | Statistical Significance (P) | Citation |

| Exudate PGE2 EC50 (μg/ml) | 0.019 ± 0.010 | 0.057 ± 0.009 | < 0.01 | capes.gov.brresearchgate.net |

| Serum TxB2 EC50 (pg/ml, racemic KTP) | 0.035 ± 0.010 | 0.061 ± 0.016 | Not statistically significant | researchgate.net |

| Exudate PGE2 Emax (%) | 72.96 ± 3.42 | 40.52 ± 2.83 | < 0.01 | researchgate.net |

| Duration of significant effect (Exudate PGE2 inhibition) | Up to 30 h | Up to 12 h | - | researchgate.net |

| Comparison with Phenylbutazone in Sheep (Tissue Cage Model) | This compound Meglumine (1.1 mg/kg IV) | Phenylbutazone (4.4 mg/kg IV) | Citation |

| Exudate PGE2 Inhibition (Emax) | 100% | 10% | nih.gov |

| Exudate PGE2 IC50 (nM) | < 0.4 | - | nih.gov |

| Serum TXB2 Inhibition (Emax) | 100% | 75.3% | nih.gov |

| Serum TXB2 IC50 (nM) | 17 | 36.0 | nih.gov |

| Inhibition of Gastrointestinal Smooth Muscle Contractions in Cattle (IC50 Ratios MEL/FNX) | Abomasum | Ileum | Proximal Loop | Centripetal Gyri | Citation |

| AUC Ratio (MEL/FNX) | 8.57 | 4.28 | 12.44 | 3.93 | nih.govresearchgate.netresearchgate.net |

| BPM Ratio (MEL/FNX) | 7.22 | 3.88 | 7.03 | 3.35 | nih.govresearchgate.netresearchgate.net |

| PMAX Ratio (MEL/FNX) | 6.13 | 4.43 | 7.07 | 7.02 | nih.govresearchgate.netresearchgate.net |

| This compound IC50 Values for COX Inhibition | IC50 | Target | Species/Assay | Citation |

| This compound (in vitro) | 1 nM | Human COX-1 | Microsomal assay | nih.gov |

| This compound Meglumine (1.1 mg/kg IV in sheep) | < 0.4 nM | Exudate PGE2 | Tissue cage model | nih.gov |

| This compound Meglumine (1.1 mg/kg IV in sheep) | 17 nM | Serum TXB2 | Tissue cage model | nih.gov |

| This compound (in horses) | 0.019 μg/ml | Exudate PGE2 | Tissue cage model | capes.gov.brresearchgate.net |

| This compound (in horses) | 0.035 pg/ml | Serum TxB2 | PK/PD modeling | researchgate.net |

| This compound (in piglets, 4.4 mg/kg IV) | 2.63 mg/ml | Nociceptive Threshold | Kaolin inflammation model | nih.govresearchgate.net |

Drug Interactions Involving Flunixin

Interactions Affecting Flunixin Pharmacokinetics

Co-administration with Enrofloxacin (B1671348) Studies have investigated the pharmacokinetic interactions between this compound and enrofloxacin, a fluoroquinolone antibiotic used in veterinary medicinecabidigitallibrary.orgwikipedia.org. In calves, co-administration of enrofloxacin with this compound significantly altered the pharmacokinetics of flunixincabidigitallibrary.orgveterinaryworld.orgresearchgate.net. Enrofloxacin delayed the absorption of this compound and accelerated its elimination from the bodycabidigitallibrary.orgveterinaryworld.orgresearchgate.net.

Research in calves showed a significant increase in the area under the curve (AUC) of this compound by 32% and an increase in the elimination rate constant from the central compartment by 37% when co-administered with enrofloxacin, compared to this compound administered alone cabidigitallibrary.orgveterinaryworld.orgresearchgate.net. The elimination half-life of this compound was significantly decreased by 27% cabidigitallibrary.orgveterinaryworld.orgresearchgate.net. The maximum plasma concentration (Cmax) of this compound also showed a significant increase (28%) following co-administration with enrofloxacin cabidigitallibrary.orgveterinaryworld.orgresearchgate.net.

In dogs, co-administration of this compound and enrofloxacin has also been shown to result in significant changes in this compound pharmacokinetics researchgate.net. A study indicated a 41% increase in the AUC and a 53% extension of the terminal half-life of this compound when given with enrofloxacin researchgate.net. This compound also reached its maximum plasma concentration 2.75 times faster researchgate.net. These observed changes in drug clearances suggest an interaction during the elimination phase researchgate.net.

The concomitant use of this compound and enrofloxacin should be approached with care due to these observed alterations in this compound's pharmacokinetics researchgate.net.

| Species | Co-administered Drug | This compound AUC Change | This compound Elimination Half-life Change | This compound Cmax Change | Reference |

| Calves | Enrofloxacin | +32% | -27% | +28% | cabidigitallibrary.orgveterinaryworld.orgresearchgate.net |

| Dogs | Enrofloxacin | +41% | +53% | Reached Cmax 2.75 times faster | researchgate.net |

Interactions Affecting Other Drug Pharmacokinetics/Pharmacodynamics

Impact on Antihypertensive Medications (e.g., Diuretics, ACE Inhibitors, ARAs, β-blockers) Nonsteroidal anti-inflammatory drugs like this compound can potentially reduce the efficacy of several antihypertensive drugsnih.gov. This interaction is likely due to the inhibition of prostaglandin (B15479496) synthesis by NSAIDsnih.gov. Prostaglandins (B1171923) play a role in the regulation of blood pressure and renal function, and some antihypertensive drugs, such as diuretics, beta-blockers, and ACE inhibitors, may act, in part, through increasing prostaglandin formationnih.gov.

This compound may decrease the effect of some antihypertensive drugs that inhibit prostaglandin synthesis, including diuretics, angiotensin-converting enzyme inhibitors (ACEIs), angiotensin receptor blockers (ARBs), and beta-blockers europa.eu. The combination of NSAIDs with ACE inhibitors (or ARBs) and diuretics is sometimes referred to as the "triple whammy" effect, which can potentially damage the kidneys healthify.nz. While using NSAIDs with beta-blockers may be less harmful to the kidneys, caution is still advised healthify.nz.

Effects on Excretion Rates of Co-administered Drugs

This compound has been observed to influence the renal excretion rates of various co-administered drugs, potentially leading to altered systemic concentrations. As a general characteristic of many NSAIDs, which are highly protein-bound (often over 95%), their interaction with other highly bound drugs can lead to competition for plasma protein binding sites, affecting the free fraction of the drug available for clearance ctdbase.orgwikipedia.org. While the elimination of most NSAIDs largely relies on hepatic biotransformation, renal excretion of unchanged drugs is typically minimal, often less than 5% of the dose wikipedia.org.

Specifically, this compound may decrease the excretion rate of several compounds, which could result in elevated serum levels of these drugs uni.lu. This interaction is particularly noted for a range of pharmaceutical agents as detailed in the table below.

| Co-administered Drug | Potential Effect on Excretion Rate by this compound | Consequence | Source |

| Auranofin | Decreased | Higher serum level | uni.lu |

| Aurothioglucose | Decreased | Higher serum level | uni.lu |

| Azacitidine | Decreased | Higher serum level | uni.lu |

| Azathioprine | Decreased | Higher serum level | uni.lu |

| Azelaic acid | Decreased | Higher serum level | uni.lu |

| Ampicillin | Decreased | Higher serum level | uni.lu |

| Amrinone | Decreased | Higher serum level | uni.lu |

| Allopurinol | Decreased | Higher serum level | uni.lu |

| Benserazide | Decreased | Higher serum level | uni.lu |

| Benzatropine | Decreased | Higher serum level | uni.lu |

| Benznidazole | Decreased | Higher serum level | uni.lu |

Beyond these general observations, specific research findings illustrate the impact of this compound on drug excretion. In a study involving dogs, the co-administration of this compound meglumine (B1676163) and enrofloxacin demonstrated significant pharmacokinetic alterations guidetopharmacology.orgnih.govmims.com. The elimination half-life of enrofloxacin increased by 50%, and its maximum plasma concentration decreased by 21% when co-administered with this compound, compared to enrofloxacin administration alone guidetopharmacology.orgnih.govmims.com. Conversely, the area under the curve for this compound increased by 32%, and its elimination half-life increased by 29%, with a 23% decrease in its elimination rate constant from the central compartment when given concurrently with enrofloxacin guidetopharmacology.orgnih.govmims.com. These findings suggest an interaction during the elimination phase of both drugs guidetopharmacology.orgnih.govmims.com.

Increased Risk of Bleeding/Hemorrhage with Anticoagulants

The co-administration of this compound, as an NSAID, with anticoagulant medications significantly increases the risk of bleeding or hemorrhage uni.lu. NSAIDs inhibit cyclooxygenase enzymes, which are involved in platelet aggregation and the synthesis of prostaglandins that maintain gastrointestinal mucosal integrity ctdbase.orgctdbase.org. This mechanism contributes to their potential to cause hypocoagulability.

Research indicates a heightened risk of bleeding, particularly gastrointestinal (GI) and intracranial hemorrhage, when NSAIDs are used concurrently with oral anticoagulants (OACs). A comprehensive Danish nationwide cohort study, analyzing data from over 51,000 patients on OAC therapy for venous thromboembolism (VTE), revealed a more than two-fold increased rate of bleeding when NSAIDs were concurrently used.

The adjusted hazard ratios (aHRs) for any bleeding associated with NSAID use in patients on OACs were notably higher compared to non-NSAID use, as summarized in the table below:

| NSAID Type | Adjusted Hazard Ratio (95% CI) for Any Bleeding | Source |

| Overall NSAID Use | 2.09 (1.67-2.62) | |

| Ibuprofen | 1.79 (1.36-2.36) | |

| Diclofenac | 3.30 (1.82-5.97) | |

| Naproxen | 4.10 (2.13-7.91) |

This increased bleeding risk was not confined to the gastrointestinal tract but also extended to other organ systems. Specific risks identified included a 2.24 times higher risk for gastrointestinal bleeding and a 3.22 times higher risk for intracranial bleeding with concurrent NSAID use. The study found consistent patterns of risk across various types of anticoagulants, including warfarin (B611796) and direct oral anticoagulants.

Furthermore, this compound has been specifically identified as increasing the risk or severity of bleeding when combined with other agents that affect coagulation, such as anagrelide (B1667380) and ancrod uni.lu.

Analytical Methodologies for Flunixin and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of Flunixin and its related compounds due to its robustness and versatility. Various HPLC methods have been developed, often employing reversed-phase columns and specific mobile phase compositions to achieve optimal chromatographic separation.